![molecular formula C19H15N3O4 B11691960 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11691960.png)
N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques suitable for industrial-scale production, such as continuous crystallization and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is unique due to the presence of the methoxynaphthalene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-20-21-19(23)15-8-4-5-9-17(15)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI Key |
PBDWLQDQDAEERL-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691879.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691885.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11691887.png)
![N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691893.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691901.png)
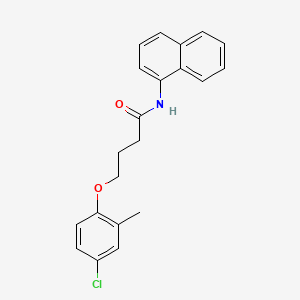
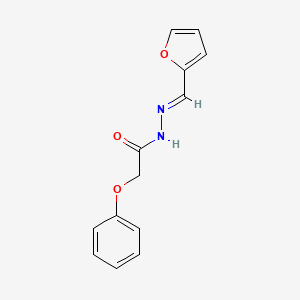
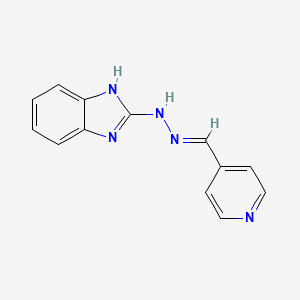
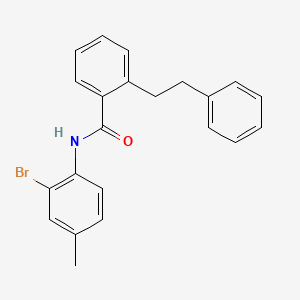

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)
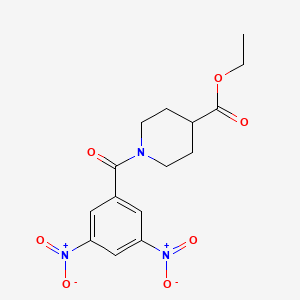
![4-tert-butyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11691933.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691941.png)
